9-Hydroxybenzo[g]isoquinoline-5,10-dione
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Overview
Description
9-Hydroxybenzo[g]isoquinoline-5,10-dione is a complex organic compound with the molecular formula C13H7NO3 It is a derivative of isoquinoline and features a hydroxy group at the 9th position and a quinone structure at the 5th and 10th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxybenzo[g]isoquinoline-5,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an amine, the intermediate products undergo cyclization and oxidation to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper salts.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxybenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted isoquinoline compounds.
Scientific Research Applications
9-Hydroxybenzo[g]isoquinoline-5,10-dione has a wide range of applications in scientific research:
Chemistry: It is used in the study of biomolecule-ligand complexes and free energy calculations.
Biology: The compound exhibits significant in vitro inhibitory activity against pathogens, making it a candidate for antimicrobial research.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of AIDS-related pathogens.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Hydroxybenzo[g]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The hydroxy and quinone groups play a crucial role in its biological activity, enabling it to form complexes with biomolecules and inhibit the activity of certain enzymes. This interaction disrupts the normal function of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benz[g]isoquinoline-5,10-dione: A closely related compound with similar structural features but lacking the hydroxy group.
2-Aza-9,10-anthraquinone: Another similar compound with a different substitution pattern on the isoquinoline ring.
Uniqueness
9-Hydroxybenzo[g]isoquinoline-5,10-dione is unique due to the presence of both the hydroxy and quinone groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
760203-59-6 |
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Molecular Formula |
C13H7NO3 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
9-hydroxybenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C13H7NO3/c15-10-3-1-2-8-11(10)13(17)9-6-14-5-4-7(9)12(8)16/h1-6,15H |
InChI Key |
WTPYJUMKMMHBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CN=C3 |
Origin of Product |
United States |
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